molecular formula C19H28N2O3 B7910346 Tert-butyl (2,3-dihydrobenzofuran-6-yl)methylpiperidin-3-ylcarbamate

Tert-butyl (2,3-dihydrobenzofuran-6-yl)methylpiperidin-3-ylcarbamate

Cat. No.: B7910346
M. Wt: 332.4 g/mol
InChI Key: CVUMRNBQGKQBFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (2,3-dihydrobenzofuran-6-yl)methylpiperidin-3-ylcarbamate is a synthetic organic compound with the molecular formula C19H28N2O3. This compound is notable for its unique structure, which combines a tert-butyl group, a dihydrobenzofuran moiety, and a piperidinylcarbamate group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2,3-dihydrobenzofuran-6-yl)methylpiperidin-3-ylcarbamate typically involves multiple steps, starting with the preparation of the dihydrobenzofuran core. One common method involves the Cs2CO3-catalyzed domino annulation of enantiopure chiral salicyl N-phosphonyl imines with bromo malonates . This reaction provides a pathway to construct the 2,3-dihydrobenzofuran derivatives with high chemical yields and diastereoselectivity.

Industrial Production Methods

Industrial production methods for this compound are less documented, but they would likely involve optimization of the laboratory-scale synthesis processes to achieve higher yields and purity. This could include the use of stabilizers, optimized reaction conditions, and efficient purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2,3-dihydrobenzofuran-6-yl)methylpiperidin-3-ylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Tert-butyl (2,3-dihydrobenzofuran-6-yl)methylpiperidin-3-ylcarbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl (2,3-dihydrobenzofuran-6-yl)methylpiperidin-3-ylcarbamate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can affect various biological pathways, leading to its observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl-substituted [1,2,4]triazino[5,6-b]indole-3-thiols
  • Indolo[2,3-b]quinoxalines

Uniqueness

Tert-butyl (2,3-dihydrobenzofuran-6-yl)methylpiperidin-3-ylcarbamate is unique due to its combination of a tert-butyl group, a dihydrobenzofuran moiety, and a piperidinylcarbamate group This structure imparts distinct chemical and biological properties, differentiating it from other similar compounds

Properties

IUPAC Name

tert-butyl N-(2,3-dihydro-1-benzofuran-6-ylmethyl)-N-piperidin-3-ylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O3/c1-19(2,3)24-18(22)21(16-5-4-9-20-12-16)13-14-6-7-15-8-10-23-17(15)11-14/h6-7,11,16,20H,4-5,8-10,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVUMRNBQGKQBFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC1=CC2=C(CCO2)C=C1)C3CCCNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.